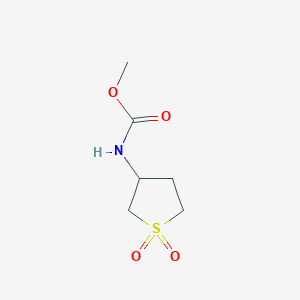

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide utilizes N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol, achieving high yields through controlled reaction conditions (Zhong-cheng & Shu, 2002). Similar methodologies could be adapted for synthesizing N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(m-tolyl)acetamide, with modifications to accommodate the specific functional groups and structure of the target compound.

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including bond angles and conformations, can significantly influence their chemical behavior and applications. For instance, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide reveals linearly extended conformations and interactions between amide groups, which are crucial for understanding the compound's reactivity and potential biological activity (Camerman et al., 2005).

Chemical Reactions and Properties

Silylation reactions involving N-(2-hydroxyphenyl)acetamide and methyl(organyl)dichlorosilanes lead to the formation of silaheterocyclic compounds, demonstrating the chemical reactivity and potential for forming complex structures with unique properties (Lazareva et al., 2017). These reactions highlight the versatility of acetamide derivatives in synthesizing heterocyclic compounds with potential pharmaceutical applications.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are vital for determining the compound's applicability in various fields. While specific data on N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(m-tolyl)acetamide might not be readily available, studies on related compounds can provide insights. For example, the crystal structure and physical properties of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside offer valuable information on hydrogen bonding and molecular interactions (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Properties Analysis

Acetamide derivatives exhibit a range of chemical properties, including reactivity towards hydrolysis, esterification, and acetylation reactions. The synthesis processes and resultant chemical properties of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide highlight the importance of understanding these reactions for the development and application of new chemicals (Zhong-cheng & Shu, 2002).

Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

Studies on chloroacetamide herbicides, such as acetochlor and metolachlor, have explored their metabolism in human and rat liver microsomes. These herbicides, including variations like N-(methoxymethyl)-2-chloro-N-(2,6-diethyl-phenyl)acetamide, undergo complex metabolic pathways leading to DNA-reactive products. Research on these pathways provides insights into the metabolic fate of similar compounds in biological systems (Coleman et al., 2000).

Kinetics and Mechanism of N-Substituted Amide Hydrolysis

Research on the hydrolysis of N-substituted amides like N-methylacetamide (NMA) in high-temperature water has revealed details about the kinetics and mechanisms involved. This knowledge is crucial for understanding the stability and reactivity of similar compounds under various conditions (Duan, Dai, & Savage, 2010).

Catalytic Hydrogenation for Green Synthesis

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a compound related to the query, showcases the application of novel catalysts in producing industrial and pharmaceutical intermediates. This research highlights the potential for efficient and environmentally friendly synthesis routes for similar acetamide compounds (Zhang Qun-feng, 2008).

Adsorption, Mobility, and Efficacy Studies

Investigations into the adsorption, mobility, and efficacy of herbicides like alachlor and metolachlor on soil properties provide valuable data on environmental interactions of chloroacetamide compounds. Such studies can inform the development and application of related compounds in agriculture and environmental management (Peter & Weber, 1985).

Propriétés

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-11-5-4-6-12(7-11)8-13(16)15-9-14(2,17)10-18-3/h4-7,17H,8-10H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWCADCUXODISY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(m-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2482991.png)

![N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482993.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B2482997.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2482998.png)

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482999.png)

![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2483002.png)